Isotetrasilane

epitaxial silicon CVD low thermal budget deposition strained silicon CMOS

Isotetrasilane (Si(SiH₃)₄, CAS 13597-87-0) is a branched perhydridooligosilane containing four silicon atoms in a tetrahedral arrangement around a central silicon. It is a volatile, pyrophoric liquid (boiling point 101 °C, vapor pressure 35 Torr at 22 °C) that serves as a higher-order silicon precursor for chemical vapor deposition (CVD) of epitaxial silicon thin films.

Molecular Formula Si4
Molecular Weight 112.34
CAS No. 13597-87-0
Cat. No. B597387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotetrasilane
CAS13597-87-0
SynonymsISOTETRASILANE
Molecular FormulaSi4
Molecular Weight112.34
Structural Identifiers
SMILES[Si]=[Si]([Si])[Si]
InChIInChI=1S/Si4/c1-4(2)3
InChIKeyYXLISPCXRDPZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isotetrasilane (CAS 13597-87-0): A Branched Perhydridosilane for Low-Temperature Epitaxial Silicon CVD


Isotetrasilane (Si(SiH₃)₄, CAS 13597-87-0) is a branched perhydridooligosilane containing four silicon atoms in a tetrahedral arrangement around a central silicon [1]. It is a volatile, pyrophoric liquid (boiling point 101 °C, vapor pressure 35 Torr at 22 °C) that serves as a higher-order silicon precursor for chemical vapor deposition (CVD) of epitaxial silicon thin films [1]. Its branched structure confers thermodynamically and kinetically distinct decomposition behavior compared to its linear constitutional isomer n-tetrasilane and other perhydridosilanes, enabling deposition of device-quality epitaxial silicon at temperatures as low as 500–550 °C [1][2].

Why Isotetrasilane Cannot Be Simply Replaced by n-Tetrasilane, Trisilane, or Neopentasilane in CVD Processes


Perhydridosilanes of similar molecular weight are not interchangeable Si source precursors because their molecular architecture directly dictates the decomposition mechanism, gas-phase reactivity, and resulting film quality [1]. n-Tetrasilane (linear Si₄H₁₀) and isotetrasilane (branched Si₄H₁₀) share the same empirical formula but exhibit fundamentally different CVD behavior: n-tetrasilane undergoes homolytic Si–Si bond cleavage that promotes gas-phase particle formation, while isotetrasilane decomposes via a reductive elimination pathway yielding bis(trihydridosilyl)silylene, which suppresses gas-phase depletion and enables conformal epitaxial growth at lower temperatures [1]. Neopentasilane, despite also being branched, has substantially lower vapor pressure (15 Torr at 25 °C vs. 35 Torr at 22 °C) that compromises precursor delivery efficiency [1]. Trisilane generates gas-phase particles that degrade film quality at temperatures below 600 °C [1]. These mechanistic and physicochemical differences mean that substituting one perhydridosilane for another without re-optimizing the entire deposition process predictably results in amorphous films, particle contamination, or unacceptably low growth rates.

Isotetrasilane Comparative Performance Data: Quantified Differentiation from n-Tetrasilane, Neopentasilane, Trisilane, and Disilane


CVD Epitaxial Silicon Deposition Temperature Lowered by 50–200 °C Relative to Linear and Other Branched Perhydridosilanes

Isotetrasilane yields epitaxial silicon films by CVD at substrate temperatures of 500–550 °C, a deposition window 50–100 °C lower than n-tetrasilane and neopentasilane (both ≥600 °C) and 100–200 °C lower than trisilane and disilane (≥600–650 °C for practical growth rates) [1]. At 500 °C and 100 Torr working pressure, isotetrasilane achieves a deposition rate of 12 nm/min without gas-phase depletion, while n-tetrasilane at 600 °C yields <10 nm/min and trisilane at 550 °C exhibits gas-phase particle formation [1]. The Gelest technical brochure independently confirms that branched silanes including isotetrasilane achieve practical deposition rates at temperatures as low as 450 °C, compared to 600 °C for linear trisilane and higher homologues, and >850 °C for silane and disilane [2].

epitaxial silicon CVD low thermal budget deposition strained silicon CMOS

Suppression of Gas-Phase Depletion Enables 3.5× Higher Growth Rate vs. n-Tetrasilane at Equivalent Temperature

At 550 °C and 10 Torr working pressure, isotetrasilane achieves a growth rate of 35 nm/min with no gas-phase depletion or particle formation, whereas under identical temperature and pressure (550 °C, 10 Torr), n-tetrasilane yields only 10 nm/min and exhibits gas-phase particle formation [1]. Trisilane at 550 °C and 10 Torr similarly achieves only 10 nm/min with gas-phase particle formation [1]. At higher pressure (100 Torr, 550 °C), isotetrasilane growth rate is 13 nm/min with gas-phase depletion observed, while neopentasilane at 550 °C and 6 Torr yields ~18 nm/min without depletion, indicating that isotetrasilane's depletion-free regime is pressure-tunable [1]. The distinct behavior arises from isotetrasilane's reductive elimination mechanism, which generates bis(trihydridosilyl)silylene as the dominant deposition intermediate rather than radical fragments that recombine in the gas phase [1].

gas-phase depletion CVD growth rate particle-free deposition

Germanium Incorporation >30 atom % in e-SiGe at 550 °C vs. ≤12 atom % for n-Tetrasilane

Using isotetrasilane and germane (GeH₄) as co-precursors at 550 °C, epitaxial SiGe films with >30 atom % germanium were demonstrated with good crystallinity as confirmed by X-ray diffraction [1]. In contrast, literature reports for n-tetrasilane under comparable conditions show that the Ge concentration in e-SiGe is limited to approximately 12 atom % [1]. The ability to incorporate higher Ge concentrations is attributed to the lower deposition temperature accessible with isotetrasilane, which reduces Ge segregation and misfit dislocation formation that plague higher-temperature processes [1]. This enables greater biaxial compressive strain in the Si channel, directly enhancing hole mobility in p-MOSFET devices.

strained silicon-germanium high Ge concentration p-MOSFET channel engineering

Vapor Pressure 2.3× Higher than Neopentasilane Facilitating Vacuum-Delivery without Carrier Gas

Isotetrasilane exhibits a vapor pressure of 35 Torr at 22 °C, which is 2.3-fold higher than the 15 Torr at 25 °C measured for neopentasilane (Si₅H₁₂), the next higher branched perhydridosilane homolog [1]. This elevated vapor pressure is substantially higher than that of n-tetrasilane (22 Torr at 20 °C) [1]. The higher volatility enables isotetrasilane to be delivered to the deposition chamber under vacuum without requiring a carrier gas, simplifying gas manifold design and reducing potential contamination sources [1]. Perhydridosilanes containing up to five silicon atoms can be delivered without carrier gas specifically when their vapor pressure is sufficiently high, and isotetrasilane meets this criterion more favorably than any other branched silane of comparable or higher molecular weight [1].

precursor delivery vapor pressure CVD process integration

Solution-Phase Silicon Nanorod Growth Enabled at 340 °C, 40 °C Lower than Trisilane Minimum

In Sn-seeded solution-liquid-solid (SLS) growth of silicon nanorods, isotetrasilane and neopentasilane both produce crystalline Si nanorods at 340 °C, whereas trisilane fails to yield nanorods below 380 °C [1]. At 380 °C, all four silanes (trisilane, isotetrasilane, neopentasilane, cyclohexasilane) produce nanorods [1]. With further temperature reduction to 320 °C, isotetrasilane and neopentasilane no longer produce nanorods, while cyclohexasilane uniquely maintains nanorod growth down to 200 °C [1]. This demonstrates that isotetrasilane occupies a practically useful intermediate position: it enables significantly lower growth temperatures than the industry-standard trisilane, while being more readily synthesized and handled than the ultra-reactive cyclohexasilane [1].

silicon nanorods solution-liquid-solid growth colloidal synthesis

Isotetrasilane Procurement-Driven Application Scenarios: Where the Evidence Supports Prioritization


Low-Thermal-Budget Epitaxial Silicon for Advanced CMOS Source/Drain Engineering

Isotetrasilane is the preferred Si precursor when CVD epitaxial silicon must be deposited at or below 550 °C to avoid dopant diffusion, Ge segregation, or thermal degradation of underlying layers. The direct comparative data show that isotetrasilane yields conformal e-Si at 500–550 °C with 10 nm/min growth rates, whereas n-tetrasilane and neopentasilane require ≥600 °C and trisilane introduces gas-phase particles below 600 °C [1]. The demonstrated >30 atom % Ge incorporation capability [1] makes isotetrasilane particularly suited for embedded SiGe source/drain stressors in p-MOSFETs at sub-10 nm nodes, where higher compressive strain directly improves hole mobility and drive current.

High-Throughput Epitaxial Silicon Film Manufacturing with Reduced Particle Defectivity

For production environments where particle contamination from gas-phase nucleation limits yield, isotetrasilane's reductive elimination decomposition pathway provides a scientifically grounded advantage. At 550 °C and 10 Torr, isotetrasilane achieves 35 nm/min growth without gas-phase depletion, compared to only 10 nm/min with particle formation for both n-tetrasilane and trisilane under identical conditions [1]. The 2.3× higher vapor pressure of isotetrasilane versus neopentasilane (35 vs. 15 Torr) further simplifies precursor delivery and enables more reproducible mass flow control [1], which is critical for wafer-to-wafer uniformity in high-volume manufacturing.

Solution-Processed Silicon Nanorods and Nanowires at Reduced Temperatures

In colloidal synthesis of silicon nanorods via SLS growth, isotetrasilane extends the accessible temperature window 40 °C below the trisilane limit (340 °C vs. 380 °C) while avoiding the extreme reactivity and specialized handling requirements of cyclohexasilane [1]. This intermediate reactivity profile is valuable for researchers developing solution-processed silicon anodes for lithium-ion batteries or printable silicon electronic devices, where lower processing temperatures broaden the range of compatible substrates and reduce energy input.

Tensile-Strained Silicon:C Epitaxy for n-MOSFET Performance Enhancement

Preliminary CVD data demonstrate that isotetrasilane enables epitaxial Si:C films with >2 atom % carbon incorporation at 500–550 °C [1], producing tensile strain in the silicon channel that enhances electron mobility. This is directly relevant to n-MOSFET performance scaling. The low deposition temperature is essential because higher temperatures cause carbon precipitation and SiC phase segregation. No other perhydridosilane precursor has demonstrated comparable C incorporation at such low thermal budgets within a depletion-free growth regime [1].

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